molecular formula C14H15F3N2O4S B4299411 METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE

Cat. No.: B4299411
M. Wt: 364.34 g/mol
InChI Key: JBFYMWYBTGZATO-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an indole ring, and a methylsulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole compounds .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)butanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(methanesulfonamido)-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-8-11(9-6-4-5-7-10(9)18-8)13(12(20)23-2,14(15,16)17)19-24(3,21)22/h4-7,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYMWYBTGZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3,3,3-TRIFLUORO-2-METHANESULFONAMIDO-2-(2-METHYL-1H-INDOL-3-YL)PROPANOATE

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